Phenoxydiphenylphosphine

Descripción general

Descripción

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with the molecular formula C₁₈H₁₅OP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structural properties, which include a phenolic hydroxyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenoxydiphenylphosphine can be synthesized through several methods. One common method involves the reaction of phenyl chloride with triphenylphosphine, followed by a saturated hydrolysis reaction to obtain this compound . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and degradation of the compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques to achieve the desired level of purity.

Análisis De Reacciones Químicas

Types of Reactions: Phenoxydiphenylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: this compound can participate in substitution reactions, where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Various phosphine derivatives.

Substitution: Substituted this compound compounds.

Aplicaciones Científicas De Investigación

Chemical Applications

Coordination Chemistry:

Phenoxydiphenylphosphine is widely used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances the reactivity and selectivity of catalytic processes. For instance, it has been employed in the synthesis of ruthenium complexes that exhibit significant cytotoxicity against cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .

Organic Synthesis:

The compound serves as a reagent in various organic synthesis reactions. Its phenolic hydroxyl group facilitates nucleophilic substitutions and other transformations, making it valuable in the development of new synthetic pathways. Table 1 summarizes key reactions involving this compound.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form phosphine derivatives | Alkyl phenoxydiphenylphosphines |

| Coupling Reactions | Participates in cross-coupling reactions | Biaryl compounds |

| Oxidation Reactions | Converts alcohols to ketones or aldehydes | Carbonyl compounds |

Biological Applications

Enzyme Mechanisms:

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its phosphine moiety can mimic substrate interactions, aiding in the elucidation of catalytic pathways.

Anticancer Research:

Recent studies have highlighted its potential in anticancer therapies. Ruthenium complexes containing this compound have shown promising results in inhibiting the growth of various cancer cell lines, including triple-negative breast cancer cells . The mechanism of action often involves mitochondrial pathways, indicating a multifaceted approach to cancer treatment.

Industrial Applications

Polymer Production:

this compound is also significant in industrial applications, particularly in the production of polymers and resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, which are crucial for high-performance materials.

Chemical Manufacturing:

The compound is used as an intermediate in the synthesis of various industrial chemicals. Its role as a stabilizer or additive can improve product performance across different applications, such as plastics and coatings.

Case Study 1: Anticancer Activity of Ruthenium Complexes

A study investigated the cytotoxic effects of ruthenium(II) complexes with this compound on MDA-MB-231 (breast cancer) and A2780 (ovarian carcinoma) cell lines. The results indicated that these complexes exhibited significantly lower IC50 values compared to cisplatin, suggesting enhanced potency against these cancer types .

Case Study 2: Coordination Chemistry Innovations

Research focused on developing new catalytic systems using this compound as a ligand for palladium-catalyzed cross-coupling reactions. The findings demonstrated improved yields and selectivity in synthesizing complex organic molecules, showcasing its utility in fine chemical synthesis.

Mecanismo De Acción

Phenoxydiphenylphosphine is similar to other organophosphorus compounds such as diphenylphosphine and triphenylphosphine. its unique structural feature, the phenolic hydroxyl group, distinguishes it from these compounds. This structural difference imparts unique reactivity and properties to this compound, making it valuable in specific applications.

Comparación Con Compuestos Similares

- Diphenylphosphine

- Triphenylphosphine

- Phenylphosphine

Phenoxydiphenylphosphine’s unique properties and versatility make it an important compound in various fields of research and industry.

Actividad Biológica

Phenoxydiphenylphosphine (PDPP) is a phosphine ligand exhibiting notable biological activity, particularly in the context of cancer therapy. This article explores its biological properties, including cytotoxicity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

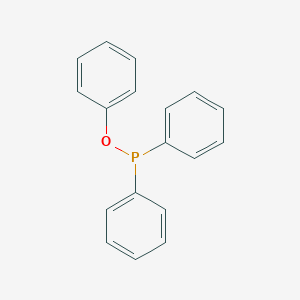

This compound has the following chemical structure:

- Molecular Formula : CHO P

- CAS Number : 13360-92-4

The compound's structure allows it to form complexes with various metals, notably ruthenium, which enhances its biological activity.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of PDPP and its metal complexes against various cancer cell lines. The following table summarizes key findings from recent research:

The biological activity of this compound is primarily attributed to its ability to form stable metal complexes that interact with cellular targets. The mechanism involves:

- DNA Interaction : PDPP complexes can intercalate into DNA, leading to inhibition of replication and transcription.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation, which can trigger apoptosis in cancer cells.

- Inhibition of Drug Resistance : Some studies indicate that PDPP can inhibit P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer therapy, enhancing the efficacy of chemotherapeutics like cisplatin .

Case Study 1: Ruthenium Complexes with PDPP

A series of ruthenium complexes containing PDPP were synthesized and tested for their antiproliferative activities against various cancer cell lines. The results indicated that these complexes exhibited significantly lower IC values compared to cisplatin, demonstrating enhanced cytotoxicity against resistant cell lines such as MDA-MB-231 and A2780 .

Case Study 2: In Vivo Studies

In vivo studies using zebrafish models showed that ruthenium-PDPP complexes were well tolerated at concentrations up to 1.17 mg/L, with a lethal concentration (LC) of 5.73 mg/L observed after five days . These findings suggest a favorable safety profile for further clinical development.

Research Findings

Recent research highlights the potential of PDPP as a therapeutic agent in oncology:

- Antiproliferative Activity : Studies have demonstrated that PDPP and its metal complexes can effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Synergistic Effects : Combining PDPP with other chemotherapeutic agents has shown synergistic effects, enhancing overall treatment efficacy .

- Stability and Bioavailability : Investigations into the stability of PDPP complexes in physiological conditions reveal that they maintain structural integrity while exhibiting sustained biological activity over time .

Propiedades

IUPAC Name |

phenoxy(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDNYUVJHQABBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468332 | |

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-92-4 | |

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.